Methyl 4-amino-5-iodo-2-methoxybenzoate
Overview
Description
Methyl 4-amino-5-iodo-2-methoxybenzoate is an organic compound with the molecular formula C9H10INO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group, an iodine atom, and a methoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-5-iodo-2-methoxybenzoate can be synthesized through a multi-step process. One common method involves the iodination of methyl 4-amino-2-methoxybenzoate. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-iodo-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the compound into different amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Different amine derivatives
Scientific Research Applications
Methyl 4-amino-5-iodo-2-methoxybenzoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-amino-5-iodo-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. Its iodine atom and amino group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-iodo-4-methoxybenzoate
- Methyl 4-iodo-2-methoxybenzoate
- Methyl 5-iodo-2-methoxybenzoate
Uniqueness
Methyl 4-amino-5-iodo-2-methoxybenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 4-amino-5-iodo-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSONSDBOHRILN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577029 | |
Record name | Methyl 4-amino-5-iodo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137832-56-5 | |
Record name | Methyl 4-amino-5-iodo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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